Rebamipide Matches PPI Efficacy in Preventing GI Bleeding Without Acid Suppression
In a large retrospective cohort study of 195,817 patients, rebamipide demonstrated an incidence rate ratio (IRR) for preventing significant hemoglobin drops (>2 g/dL) of 0.34, which was comparable to PPIs (IRR 0.33) and superior to H2RAs (IRR 0.52) [1]. The self-controlled case series analysis confirmed that rebamipide reduced the risk of GI bleeding to the same extent as PPIs, but without the potential lower GI tract adverse effects associated with long-term PPI use [1].
| Evidence Dimension | Prevention of hemoglobin drop (>2 g/dL) |
|---|---|
| Target Compound Data | IRR 0.34 |
| Comparator Or Baseline | PPI: IRR 0.33; H2RA: IRR 0.52 |
| Quantified Difference | Rebamipide vs PPI: ΔIRR 0.01 (non-inferior); Rebamipide vs H2RA: 34.6% lower incidence rate |
| Conditions | Retrospective cohort study (N=195,817) of patients prescribed GI mucosa-damaging agents; self-controlled case series and landmark analysis. |
Why This Matters
Procurement of rebamipide over H2RAs offers superior bleeding prevention, while selecting rebamipide over PPIs provides equivalent efficacy without the long-term risks of acid suppression, potentially reducing total cost of care.
- [1] Kim JE, et al. Rebamipide Prevents the Hemoglobin Drop Related to Mucosal-Damaging Agents at a Level Comparable to Proton Pump Inhibitors. Gut Liver. 2024 Nov 15;18(6):1026-1036. doi:10.5009/gnl230372. PMID: 38468192. View Source
